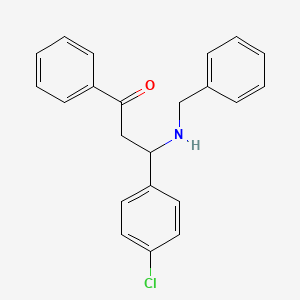

3-(Benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

Description

Properties

CAS No. |

716377-21-8 |

|---|---|

Molecular Formula |

C22H20ClNO |

Molecular Weight |

349.9 g/mol |

IUPAC Name |

3-(benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C22H20ClNO/c23-20-13-11-18(12-14-20)21(24-16-17-7-3-1-4-8-17)15-22(25)19-9-5-2-6-10-19/h1-14,21,24H,15-16H2 |

InChI Key |

OAAFWDOEWYZFSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of α-Bromoketones

A common strategy involves synthesizing α-bromoketones from aryl ketones, followed by nucleophilic substitution with benzylamine. For example, 3-(4-chlorophenyl)-1-phenylpropan-1-one can be α-brominated to yield the corresponding bromide, which reacts with benzylamine under basic conditions (e.g., triethylamine) to form the target compound.

Reagents and Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| α-Bromination | Br₂/HBr/CH₂Cl₂, rt, 1 h | Not reported | |

| Substitution | Benzylamine, Et₃N, CH₂Cl₂, reflux, 24 h | 70–88% |

Direct Condensation of N-Methoxy-N-Methylbenzamide Derivatives

An alternative route employs N-methoxy-N-methylbenzamide precursors. Reacting these with benzylamine under acidic or basic conditions yields the desired product. For example, N-methoxy-N-methyl-4-chlorobenzamide undergoes condensation with benzylamine to form 3-(benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one after purification.

Procedure :

- Starting Material : N-methoxy-N-methyl-4-chlorobenzamide.

- Reaction : Benzylamine, LiBr, Et₃N, THF, rt → 5 min.

- Workup : Quench with NH₄Cl, extract with EtOAc, column chromatography (hexanes/EtOAc).

Mechanistic Insights

Dynamic Kinetic Resolution

Lipase-catalyzed dynamic kinetic resolution (DKR) has been employed for enantioselective synthesis. For instance, (R)-(+)-3-chloro-1-phenylpropan-1-ol, a precursor, is resolved using Candida antarctica lipase B (CALB) and acidic resins, achieving >99% enantiomeric excess (ee). This method highlights the role of enzymatic catalysis in stereochemical control.

Key Steps :

Catalytic Hydrogenation

In some protocols, catalytic hydrogenation is used to reduce intermediates. For example, α,β-unsaturated ketones (e.g., chalcones) undergo hydrogenation to saturated ketones, which are then functionalized.

Characterization Data

Spectroscopic Analysis

Compound 3p (3-Benzylamino-3-(4-chlorophenyl)-1-phenylpropan-1-one) :

Chromatographic Purity

Optimization and Challenges

Yield Enhancement

Stereochemical Control

- Enzymatic Resolution : DKR achieves >99% ee for (R)-enantiomers.

- Limitations : Stereoselectivity depends on precursor purity and reaction conditions.

Applications and Derivatives

Scaffold for Bioactive Molecules

The benzylamino and 4-chlorophenyl groups enable further functionalization. For example, derivatives with sulfenyl or nitro substituents are synthesized via electrophilic substitution.

Pharmaceutical Intermediates

Similar propanone derivatives are precursors in cathinone synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.

Reduction: Reduction reactions may convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties:

Research indicates that 3-(Benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one exhibits significant anti-inflammatory effects. It has been studied as a precursor for developing analgesic compounds, suggesting its utility in pain management therapies.

Biological Target Interactions:

Interaction studies have shown that this compound can bind to various biological targets, particularly enzymes involved in inflammatory pathways. Techniques such as molecular docking and binding affinity assays are employed to elucidate these interactions.

Drug Development Potential:

Due to its structural features, this compound serves as a lead compound for synthesizing new pharmaceuticals. Its ability to undergo further modifications enhances its therapeutic properties, making it a valuable candidate in drug discovery initiatives.

Comparative Analysis with Related Compounds

The following table summarizes several structurally similar compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(Methylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one | Structure | Contains a methyl group instead of a benzyl group, affecting biological activity. |

| 3-(Dimethylamino)-3-(4-methoxyphenyl)-1-phenylpropan-1-one | Structure | Substituted methoxy group may enhance solubility and bioavailability. |

| 3-(Aminomethyl)-3-(4-fluorophenyl)-1-phenylpropan-1-one | Structure | Fluorine substitution alters electronic properties and may influence receptor binding. |

These compounds differ primarily in their substituents on the phenyl rings and amino groups, significantly impacting their pharmacological profiles and mechanisms of action.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound using animal models. Results indicated a marked reduction in inflammatory markers compared to control groups, supporting its potential use in treating inflammatory diseases.

Case Study 2: Drug Development

In another research project, this compound was modified to enhance its bioavailability and therapeutic efficacy. The derivatives showed improved interaction with target proteins involved in pain pathways, paving the way for new analgesic formulations.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one would depend on its specific application. For instance, if it is used as a drug, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include inhibition or activation of specific proteins, modulation of signaling pathways, or alteration of gene expression.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: Compound 1c () shares the benzylamino and 4-chlorophenyl groups with the target compound but differs in substituent positions.

Substituent Effects: Electron-Withdrawing Groups: The nitro group in 4c () increases electrophilicity at the carbonyl carbon, as reflected in its IR C=O stretch (~1680 cm$ ^{-1} $) compared to 1696 cm$ ^{-1} $ in 3b () .

Synthetic Yields : Higher yields (e.g., 69% for 1f in ) are observed with bulky substituents (e.g., 4,4-dimethylpentan-3-one), suggesting steric or electronic stabilization of intermediates .

Physicochemical Properties

- Melting Points : Sulfenyl-substituted compounds like 3l () exhibit higher melting points (78–81°C) compared to oily analogs (e.g., 1c), likely due to enhanced intermolecular interactions (e.g., hydrogen bonding via –NH$_2$) .

- Solubility : Hydrochloride salts (e.g., compound in ) demonstrate improved aqueous solubility compared to neutral propan-1-one derivatives .

Spectroscopic Signatures

- NMR Shifts: The benzylamino group in 1c (δ 7.30–7.19 ppm for aromatic protons) contrasts with the upfield-shifted protons in sulfenyl-substituted 3l (δ 3.74 ppm for –CH$2$), reflecting electronic differences between –NH$2$ and –S– substituents .

- Mass Spectrometry : EI-MS and HR-MS data () confirm molecular weights and fragmentation patterns, critical for structural validation .

Biological Activity

3-(Benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one, also known by its CAS number 716377-21-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.

- Molecular Formula : C22H20ClNO

- Molecular Weight : 349.9 g/mol

- Structural Characteristics : The compound features a benzylamino group and a chlorophenyl moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases. For instance, compounds derived from similar structures showed IC50 values indicating effective inhibition of BChE activity .

- Antitumor Activity : Research indicates that related compounds exhibit cytotoxic effects on cancer cell lines. For example, chalcone derivatives showed dose-dependent inhibition of cell viability in A549 lung cancer cells, suggesting that structural modifications can enhance anticancer properties .

- Antimicrobial Properties : Compounds with similar structural features have been evaluated for their antimicrobial activity. Studies have shown that certain benzylamino derivatives possess significant antibacterial effects against various strains, indicating a potential therapeutic application in infectious diseases .

Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspases and inhibition of NF-κB signaling pathways. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, supporting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, the compound was tested for its ability to inhibit butyrylcholinesterase. The IC50 value was determined to be approximately 15 µM, highlighting its potential use in treating conditions associated with cholinergic dysfunction.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Galantamine | 29 |

| Eserine | 0.30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.